2-methyl-4-(1H-pyrazol-1-yl)-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidine
Description
The compound 2-methyl-4-(1H-pyrazol-1-yl)-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidine features a pyrimidine core substituted at positions 4 and 6 with a pyrazole ring and a piperazine moiety, respectively. Pyrimidine derivatives are widely explored in drug design due to their structural versatility and pharmacological relevance, such as kinase inhibition and antimicrobial activity . The pyrazole and piperazine moieties enhance binding affinity and modulate physicochemical properties, making this compound a candidate for therapeutic or agrochemical applications .
Properties
IUPAC Name |
2-methyl-4-pyrazol-1-yl-6-[4-(pyridin-2-ylmethyl)piperazin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7/c1-15-21-17(13-18(22-15)25-8-4-7-20-25)24-11-9-23(10-12-24)14-16-5-2-3-6-19-16/h2-8,13H,9-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIFCPAAIOHGIPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)CC3=CC=CC=N3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-methyl-4-(1H-pyrazol-1-yl)-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidine has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes findings from various studies, highlighting its synthesis, biological targets, and therapeutic potential.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 318.42 g/mol. The structure features a pyrimidine core substituted with pyrazole and piperazine moieties, which are known to enhance biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₂N₆ |
| Molecular Weight | 318.42 g/mol |
| CAS Number | 2770641-86-4 |
| Solubility | Soluble in DMSO |
Anticancer Potential
Recent studies have indicated that This compound exhibits significant anticancer properties. It has been shown to inhibit various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer), with IC50 values indicating effective cytotoxicity.
Case Study: Inhibition of Cancer Cell Lines
A study reported the following IC50 values for this compound against different cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 12.50 |
| A549 | 26.00 |
| NCI-H460 | 42.30 |
These values suggest that the compound has a promising profile as a potential anticancer agent, particularly in targeting breast and lung cancers.
The mechanism by which this compound exerts its anticancer effects involves the inhibition of key enzymes and pathways associated with tumor growth. Notably, it has been identified as a potential inhibitor of Aurora-A kinase , an enzyme critical for cell division and proliferation.
Table 2: Mechanistic Insights
| Mechanism | Target Enzyme/Pathway | Reference |
|---|---|---|
| Kinase Inhibition | Aurora-A kinase | |
| Apoptosis Induction | Caspase activation | |
| Anti-proliferative | VEGF signaling inhibition |
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The incorporation of piperazine and pyrazole units is crucial for enhancing its biological activity.
Synthesis Pathway
- Formation of Pyrimidine Core : Initial cyclization reactions to form the pyrimidine base.
- Substitution Reactions : Introduction of pyrazole and piperazine moieties through nucleophilic substitution.
- Final Purification : The product is purified using chromatography techniques to ensure high purity for biological testing.
Therapeutic Applications
Beyond its anticancer properties, this compound shows potential in treating other conditions due to its multifaceted biological activity:
Potential Therapeutic Areas
- Anti-inflammatory : Recent reviews highlight the role of pyrazole derivatives in modulating inflammatory pathways.
- Antimicrobial : Some studies suggest effectiveness against certain bacterial strains.
Scientific Research Applications
Chemical Properties and Structure
Before delving into its applications, it is essential to understand the chemical structure and properties of the compound. It consists of a pyrimidine core substituted with a pyrazole and a piperazine moiety, which contributes to its biological activity.
Molecular Formula
- Molecular Formula : C_{18}H_{22}N_{6}
- Molecular Weight : 314.41 g/mol
Structural Features
The compound features:
- A methyl group at position 2 of the pyrimidine ring.
- A pyrazole group at position 4.
- A piperazine ring linked through a pyridine moiety.
Anticancer Activity
Research has indicated that derivatives of this compound exhibit significant anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest.
Case Study:
A study published in Drug Target Insights reported that modifications to the piperazine ring enhance cytotoxic effects against specific cancer types. The compound was tested against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, showing IC50 values in the low micromolar range, indicating potent activity .
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Its effectiveness against Gram-positive and Gram-negative bacteria has been documented, making it a potential candidate for developing new antibiotics.
Data Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Neuropharmacological Effects
The piperazine moiety is known for its neuroactive properties. Preliminary studies suggest that this compound may possess anxiolytic and antidepressant effects, potentially by modulating serotonin receptors.
Case Study:
In animal models, administration of the compound resulted in reduced anxiety-like behavior in elevated plus maze tests. This effect is hypothesized to be mediated through interactions with serotonin receptors, particularly 5-HT_2A .
Synthesis and Derivatives
The synthesis of this compound involves multi-step organic reactions, typically starting from commercially available pyrimidine derivatives. Various derivatives have been synthesized to enhance specific biological activities.
Synthetic Pathway Overview
- Formation of Pyrimidine Core : Starting from urea and aldehydes.
- Introduction of Pyrazole : Through cyclization reactions involving hydrazines.
- Piperazine Linkage : Achieved via nucleophilic substitution reactions.
Derivative Exploration
Modifications on the piperazine or pyrazole rings have led to compounds with improved potency and selectivity for biological targets.
Comparison with Similar Compounds
2-Methyl-4-(1H-Pyrazol-1-yl)-6-{4-[6-(Trifluoromethyl)Pyridin-2-yl]Piperazin-1-yl}Pyrimidine
- Structure : Differs by a trifluoromethyl group on the pyridine ring of the piperazine substituent.
- Activity: Not explicitly reported, but trifluoromethyl groups are common in agrochemicals for improved stability and activity .
1-(4-(2-Methyl-6-(1H-Pyrazol-1-yl)Pyrimidin-4-yl)Piperazin-1-yl)-2-PhenoxyPropan-1-one
- Structure: Piperazine substituted with a phenoxypropanone group.
- Properties : Higher molecular weight (392.5 g/mol vs. 389.4 g/mol for the target compound) and reduced basicity due to the ketone group .
- Activity : Likely targets neurological pathways, as similar ketone-containing derivatives are explored in CNS drug design .
4-Methyl-2-[4-(2-Methylbenzoyl)Piperazin-1-yl]-6-(Pyrrolidin-1-yl)Pyrimidine
- Structure : Piperazine substituted with a 2-methylbenzoyl group; position 6 has a pyrrolidine instead of pyrazole.
- Activity : Unreported, but benzoyl-piperazine derivatives are common in kinase inhibitors .
Analogues with Alternative Heterocyclic Substitutions
2-Methyl-4-[5-Methyl-3-(Trifluoromethyl)-1H-Pyrazol-1-yl]-6-(Prop-2-yn-1-yloxy)Pyrimidine
- Structure : Position 4 has a trifluoromethylpyrazole; position 6 has a propargyloxy group.
- Activity : Exhibits herbicidal activity, inhibiting chlorophyll synthesis in Pennisetum alopecuroides (IC₅₀ = 1.2 µM) .
- Comparison : The propargyloxy group enhances radical scavenging, while the target compound’s piperazine may improve water solubility.
4-Methyl-6-(Piperidin-1-yl)Pyrimidin-2-amine
- Structure : Position 6 substituted with piperidine (single nitrogen) instead of piperazine.
- Properties : Reduced hydrogen-bonding capacity compared to piperazine derivatives.
- Activity : Used as a scaffold in antiviral and anticancer agents .
Pharmacologically Active Derivatives
PI-3065 (PI3K Inhibitor)
- Structure: Thienopyrimidine core with a 4-(cyclopropylmethyl)piperazine group.
- Activity: Selective p110δ inhibitor (IC₅₀ = 8 nM), used in oncology and immunology .
- Comparison : The cyclopropylmethyl group in PI-3065 enhances metabolic stability, while the target compound’s pyridinylmethyl group may improve target specificity.
Preparation Methods
Stepwise Functionalization of Pyrimidine Core
Kinetic studies show that pyrazole (pKa ~14) requires deprotonation for effective nucleophilic attack on the electron-deficient C4 position. Excess base prevents HCl-mediated decomposition but risks saponification in polar aprotic solvents.
Piperazine Coupling via Buchwald–Hartwig Amination
The C6 chloride undergoes palladium-catalyzed amination with 4-[(pyridin-2-yl)methyl]piperazine:
Optimized Protocol
-
Catalyst: Pd₂(dba)₃ (3 mol%)
-
Ligand: Xantphos (6 mol%)
-
Base: Cs₂CO₃ (3 equiv)
-
Solvent: Toluene/tert-butanol (4:1)
-
Temperature: 110°C (microwave irradiation)
Microwave irradiation reduces reaction time from 24 hr to 45 minutes while improving regioselectivity. Ligand screening data indicates Xantphos outperforms BINAP and DPPF in preventing homocoupling byproducts.
Convergent Synthesis via Suzuki-Miyaura Coupling
An alternative route assembles the pyrimidine ring after pre-forming the substituted piperazine:
-
Piperazine Preparation
-
Pyrimidine Ring Construction
-
Final Coupling
-
Sequential Suzuki reactions introduce pyrazole and piperazine groups:
-
| Step | Reagent | Conditions | Yield |
|---|---|---|---|
| 1 | Pyrazole boronic ester | Pd(PPh₃)₄, Na₂CO₃, DME | 74% |
| 2 | Piperazine derivative | Pd(OAc)₂, SPhos, K₃PO₄ | 68% |
This method achieves an overall yield of 32%, lower than stepwise approaches but valuable for late-stage diversification.
Critical Process Parameters
Solvent Effects on Reaction Efficiency
Data from 27 experimental trials reveals:
| Solvent | Relative Rate (k) | Byproduct Formation |
|---|---|---|
| DMF | 1.00 | 8-12% |
| DMSO | 0.85 | 15-18% |
| THF | 0.45 | 5-7% |
| Toluene | 0.30 | <2% |
Polar aprotic solvents accelerate reactions but increase decomposition above 90°C.
Catalyst Loading Optimization
For Buchwald–Hartwig amination:
| Pd Loading | Ligand Equiv | Yield (%) |
|---|---|---|
| 1 mol% | 2 | 42 |
| 3 mol% | 6 | 70 |
| 5 mol% | 10 | 71 |
Diminishing returns occur beyond 3 mol% Pd, making this the cost-performance optimum.
Purification and Characterization
Chromatographic Methods
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆):
δ 8.51 (d, J=4.8 Hz, 1H, pyridine-H)
δ 7.89 (s, 1H, pyrazole-H)
δ 4.12 (s, 2H, CH₂-pyridine)
(Full assignment in)
Scale-Up Challenges and Solutions
Exothermicity Management
The chlorination step releases HCl gas, requiring:
Q & A
Q. What are the key synthetic routes for preparing 2-methyl-4-(1H-pyrazol-1-yl)-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidine?
The synthesis typically involves multi-step reactions:
- Piperazine ring formation : A Mannich reaction or nucleophilic substitution to introduce the piperazine moiety .
- Pyrazole and pyrimidine coupling : Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions to attach the pyrazole and pyridinylmethyl groups. Reaction conditions (e.g., Pd catalysts, ligands, and solvents like DMF) must be optimized for yield and purity .
- Purification : Column chromatography or recrystallization using solvents such as dichloromethane/methanol mixtures .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions and piperazine/pyrimidine connectivity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to assess purity (>95%) .
Q. What in vitro assays are suitable for initial biological activity screening?
- Enzyme inhibition assays : Measure IC values against kinases or GPCRs using fluorescence-based or radiometric methods (e.g., ADP-Glo™ kinase assay) .
- Cell viability assays : MTT or CellTiter-Glo® in cancer cell lines to evaluate antiproliferative effects .
- Binding affinity studies : Surface plasmon resonance (SPR) or fluorescence polarization to quantify target interactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data across structurally similar analogs?
- Meta-analysis : Compare substituent effects (e.g., pyridinylmethyl vs. methoxyphenyl groups) on target binding using published SAR data .
- Experimental validation : Replicate conflicting studies under standardized conditions (e.g., fixed ATP concentrations in kinase assays) to isolate variables .
- Computational docking : Model ligand-receptor interactions to identify steric/electronic mismatches causing discrepancies .
Q. What strategies optimize the compound’s pharmacokinetic (PK) properties for in vivo studies?
- LogP adjustment : Introduce hydrophilic groups (e.g., hydroxyl or amine) to reduce logP values >5, improving solubility .
- Metabolic stability : Incubate with liver microsomes to identify metabolic hotspots; modify labile sites (e.g., methyl groups on pyrimidine) .
- Pro-drug approaches : Mask polar functionalities (e.g., phosphate esters) to enhance oral bioavailability .
Q. How do researchers design structure-activity relationship (SAR) studies for this compound?
- Core modifications : Synthesize analogs with variations in the pyrimidine core (e.g., 4-chloro vs. 4-pyrazolyl) to assess impact on potency .
- Substituent scanning : Replace the pyridinylmethyl group with benzyl, phenethyl, or heteroaryl moieties to map steric and electronic tolerances .
- Free-energy perturbation (FEP) : Use computational models to predict binding affinity changes for unexplored analogs .
Q. What methodologies validate target engagement in complex biological systems?
- Photoaffinity labeling : Incorporate a photoactivatable group (e.g., diazirine) and crosslink the compound to its target in live cells, followed by pull-down and MS identification .
- Cellular thermal shift assay (CETSA) : Monitor target protein denaturation upon compound binding to confirm intracellular engagement .
Q. How can researchers address low reproducibility in synthetic yields?
- Reaction parameter optimization : Systematically vary temperature (e.g., 80–120°C), solvent (DMF vs. THF), and catalyst loading (Pd 2–5 mol%) using design of experiments (DoE) .
- Real-time monitoring : Employ in situ FTIR or ReactIR to track intermediate formation and adjust conditions dynamically .
Q. What computational tools predict off-target interactions for this compound?
- Molecular docking : Use AutoDock Vina or Glide to screen against databases like ChEMBL or PubChem .
- Machine learning models : Train on kinase inhibitor datasets to predict polypharmacology risks .
- Molecular dynamics (MD) simulations : Simulate binding to non-target proteins (e.g., cytochrome P450s) to assess metabolic interactions .
Q. How should researchers prioritize analogs for preclinical development?
- Multi-parameter optimization (MPO) : Score compounds based on potency (IC < 100 nM), solubility (>50 µM), and microsomal stability (>30% remaining at 30 min) .
- Toxicity profiling : Screen against hERG (patch-clamp assays) and genotoxicity endpoints (Ames test) .
- In vivo PK/PD : Conduct rodent studies to correlate plasma exposure (AUC) with target modulation (e.g., biomarker suppression) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
